(Z)-(Octadec-9-enoato-O)oxoaluminium
Description
Evolution of Organoaluminium Chemistry
The study of compounds containing aluminium-carbon bonds, known as organoaluminium chemistry, is a major theme within organometallic chemistry. wikipedia.org Its origins trace back to 1859 with the discovery of the first organoaluminium compound, (C₂H₅)₃Al₂I₃. wikipedia.orglibretexts.org Despite this early discovery, the field remained relatively obscure for nearly a century. wikipedia.orgchemeurope.comyoutube.com
The turning point for organoaluminium chemistry arrived in the 1950s through the pioneering work of Karl Ziegler and his colleagues. wikipedia.orgchemeurope.com They discovered a method for the direct synthesis of trialkylaluminium compounds and, crucially, demonstrated their application in the catalytic polymerization of olefins. wikipedia.orgchemeurope.com This line of research, which ultimately led to the Nobel Prize for Ziegler, transformed organoaluminium compounds from laboratory curiosities into industrially significant chemicals, particularly for the production of polyolefins like polyethylene. wikipedia.orglibretexts.org
The behavior of organoaluminium compounds is largely dictated by the polarity of the carbon-aluminium (C-Al) bond and the high Lewis acidity of three-coordinate aluminium species. wikipedia.orgyoutube.com Common examples that illustrate the structural variety in this field include the dimeric trimethylaluminium, the monomeric triisobutylaluminium, and the titanium-aluminium complex known as Tebbe's reagent. wikipedia.org Further research has also led to the synthesis of low-oxidation-state organoaluminium compounds, such as the first compound with an Al-Al bond, reported in 1988. wikipedia.orgyoutube.com
| Key Milestones in Organoaluminium Chemistry | Description | Year | Reference |
| First Synthesis | The first organoaluminium compound, (C₂H₅)₃Al₂I₃, was discovered. | 1859 | wikipedia.orglibretexts.org |
| Ziegler's Breakthrough | Karl Ziegler and colleagues developed the direct synthesis of trialkylaluminium compounds and their use as catalysts for olefin polymerization. | 1950s | wikipedia.orgchemeurope.com |
| Nobel Recognition | Karl Ziegler was awarded the Nobel Prize in Chemistry for his work on organometallic compounds. | 1963 | libretexts.org |
| First Al-Al Bond | The first organoaluminium compound featuring a direct aluminium-aluminium bond was reported. | 1988 | wikipedia.orgyoutube.com |
Significance of Metal Carboxylate Complexes in Contemporary Research
Metal carboxylates, which are coordination complexes containing carboxylate (RCO₂⁻) ligands, hold a significant position in modern chemical research. wisdomlib.orgwikipedia.org Their importance stems from their versatile coordination modes and the vast diversity of available carboxylic acids, which allows for the fine-tuning of the resulting complex's properties. wikipedia.org Carboxylates can bind to metal centers in several ways, most commonly as a monodentate ligand (κ¹), a bidentate ligand (κ²), or as a bridging ligand between two or more metal centers. wikipedia.org
In contemporary research, metal carboxylates are extensively studied and utilized in several key areas:
Precursors for Nanomaterials: They are widely used as precursors in the synthesis of metal oxide nanomaterials through processes like thermal decomposition. wisdomlib.org
Catalysis: Many metal carboxylates exhibit significant catalytic activity. Cobalt carboxylates are among the most utilized homogeneous catalysts in industry, particularly for oxidation reactions, while palladium(II) acetate (B1210297) is a cornerstone reagent in metal-mediated organic synthesis for coupling reactions. wikipedia.org
Advanced Materials: The ability of carboxylate ligands, especially dicarboxylates, to act as linkers between metal ions has led to their crucial role in the development of Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.net These materials are noted for their porous structures and potential applications in gas storage and molecular adsorption. giqimo.com
Magnetic and Photoactive Properties: Researchers are actively exploring the unique magnetic and photoactive properties of certain metal carboxylate complexes. researchgate.net
While the coordination chemistry of many transition metal carboxylates is well-established, the specific sub-field of organoaluminium carboxylates has advanced more slowly. researchgate.net
Specific Context of (Z)-(Octadec-9-enoato-O)oxoaluminium within Oxoaluminium Systems
(Z)-(Octadec-9-enoato-O)oxoaluminium is a specific chemical entity within the broader category of oxoaluminium systems. The name itself provides insight into its structure:
"Oxoaluminium" indicates the presence of an aluminium atom bonded to an oxygen atom, likely as a terminal Al=O group or a bridging Al-O-Al structure. Oxo-aluminium compounds are a known class of compounds, often formed through the reaction of aluminium alkoxides with substances like water or carboxylic acids. google.com
"(Z)-(Octadec-9-enoato-O)" describes the carboxylate ligand derived from oleic acid ((9Z)-octadec-9-enoic acid), a monounsaturated omega-9 fatty acid. lookchem.comnih.gov The "(Z)" denotes the cis configuration of the double bond in the 18-carbon chain.
| Property | Value |
|---|---|
| IUPAC Name | oxoalumanyl (Z)-octadec-9-enoate |
| CAS Number | 12393-01-0 lookchem.com |
| Molecular Formula | C₁₈H₃₃AlO₃ (Inferred) |
| Synonyms | oxoalumanyl(Z)-octadec-9-enoate; EINECS 235-629-1 |
Scope and Objectives of Research on (Z)-(Octadec-9-enoato-O)oxoaluminium
Specific research literature detailing the applications and synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium is limited in publicly accessible scientific databases. The compound is commercially available and described as an important raw material and chemical intermediate, suggesting its use in further manufacturing processes. lookchem.com
The scope of research on this and similar compounds can be inferred from the known applications of its constituent parts. Research objectives would likely focus on leveraging the unique combination of the oxoaluminium core and the long-chain carboxylate ligand. Potential areas of investigation include:
Surface Coatings and Additives: General oxo-aluminium complexes have established utility in surface coating compositions. google.com The long oleate (B1233923) chain could impart hydrophobicity or improve compatibility with organic resin systems, making it a candidate for research into water-repellent coatings, plasticizers, or lubricants.
Catalysis: Cationic aluminium oxo-hydroxide clusters are explored for their catalytic potential. rsc.org Research could investigate whether (Z)-(Octadec-9-enoato-O)oxoaluminium or related structures can act as catalysts, with the oleate ligand potentially serving to solubilize the catalytic center in nonpolar reaction media.
Materials Science: The self-assembly properties conferred by the long alkyl chain could be a focus of research. Investigations might explore its use in forming organized molecular layers or as a component in hybrid organic-inorganic materials.
Future research would be required to fully characterize the structure of (Z)-(Octadec-9-enoato-O)oxoaluminium—whether it exists as a monomer, dimer, or larger cluster—and to systematically evaluate its performance in the aforementioned applications.
Properties
CAS No. |
12393-01-0 |
|---|---|
Molecular Formula |
C18H33AlO3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
oxoalumanyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);;/q;+1;/p-1/b10-9-;; |
InChI Key |
AUXUFGOTIZTYEM-XXAVUKJNSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Al]=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry for Z Octadec 9 Enoato O Oxoaluminium
Direct Synthesis Approaches
Direct synthesis involves the straightforward reaction of oleic acid with a suitable aluminium-containing precursor. These methods are often favored for their atom economy and simpler procedural steps.
Reaction of Oleic Acid with Aluminium Precursors
The most common direct methods involve the reaction of oleic acid with basic aluminium compounds such as aluminium hydroxide (B78521) [Al(OH)₃] or aluminium oxide (Al₂O₃).
Using Aluminium Hydroxide : This approach treats the reaction as an acid-base neutralization, where the acidic carboxylic group of oleic acid reacts with the basic aluminium hydroxide. google.com This method can be performed in a solvent system, often utilizing alcohols, to facilitate the reaction and subsequent removal of the water byproduct. google.com
Using Aluminium Oxide : An alternative direct route involves heating a mixture of oleic acid and aluminium oxide to high temperatures. google.com This reaction drives off water and results in the formation of the aluminium oleate (B1233923) product. google.com This method avoids the need for solvents during the reaction but requires thermal energy and subsequent purification steps. google.com
Another direct interaction occurs at the nanoscale, where the carboxylic acid group of oleic acid chemisorbs onto the surface of aluminium nanoparticles, which are naturally coated with an oxide layer. This process forms a carboxylate structure directly on the particle surface. researchgate.net
Considerations for Reaction Conditions and Solvent Systems
The choice of reaction conditions and solvents is critical for controlling the reaction rate, yield, and purity of the final product.
For the aluminium hydroxide pathway, alcohol-based solvents are often employed. The water formed during the neutralization can be removed by heating under vacuum to drive the reaction to completion. google.com
The aluminium oxide method is typically a solvent-free, high-temperature process. google.com After the initial reaction, which forms a transparent solution, the product is often purified by washing with a hot solvent like ethanol (B145695) to remove unreacted oleic acid, followed by dissolution in a non-polar solvent such as petroleum ether and final drying under vacuum. google.com
In hydrothermal methods using oleic acid to synthesize aluminium hydroxide materials, temperature and time are crucial; temperatures above 200°C can lead to the polymerization of oleic acid. functmaterials.org.ua
Table 1: Overview of Direct Synthesis Approaches
| Method | Aluminium Precursor | Oleic Acid Source | General Conditions & Solvent System |
|---|---|---|---|
| Neutralization | Aluminium Hydroxide | Oleic Acid | Reaction in an alcohol solvent; water removed by heating/vacuum. google.com |
| High-Temperature | Aluminium Oxide | Oleic Acid | Solvent-free; high-temperature heating. Purification with hot ethanol and petroleum ether. google.com |
| Surface Reaction | Aluminium Nanoparticles | Oleic Acid | Direct adsorption of oleic acid onto the oxidized surface of nanoparticles. researchgate.net |
Indirect Synthesis Pathways
Indirect synthesis, also known as metathesis or ion exchange, typically involves a two-step process. First, an alkali metal salt of oleic acid is prepared, which is then reacted with a soluble aluminium salt to precipitate the desired aluminium oleate.
Trans-saponification Methods from Alkali Metal Oleates
This method relies on the principle of precipitation, where a water-soluble alkali metal oleate (like sodium or potassium oleate) is reacted with a water-soluble aluminium salt. The resulting aluminium oleate is insoluble in water and precipitates out of the solution. This process is sometimes referred to as trans-saponification, as it effectively transforms one type of soap (an alkali metal soap) into another (a metal soap). aip.org
The alkali metal oleate can be prepared by the saponification of fats and oils containing oleic acid triglycerides with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). aip.orgwikipedia.orgresearchgate.net For instance, white castile soap, which contains sodium oleate, can be dissolved in hot water to serve as the oleate precursor. prepchem.com
Utilization of Aluminium Salts and Oleate Derivatives
A variety of water-soluble aluminium salts can be used as the aluminium source in this precipitation reaction. Common examples include:
Potassium Alum (Potassium Aluminium Sulfate) prepchem.com
Aluminium Sulfate (B86663) quora.com
Aluminium Chloride aip.org
The general procedure involves preparing separate aqueous solutions of the alkali metal oleate and the aluminium salt. The two solutions are then mixed, often with warming, to induce the precipitation of aluminium oleate. prepchem.com The solid product is subsequently isolated by decanting the mother liquor, followed by washing with hot water to remove residual soluble salts, and finally drying. prepchem.com
Table 2: Summary of Indirect Synthesis (Trans-saponification) Pathways
| Oleate Precursor | Aluminium Salt Precursor | Solvent | Process Description |
|---|---|---|---|
| Sodium Oleate (e.g., from castile soap) | Potassium Alum [KAl(SO₄)₂·12H₂O] | Water | Aqueous solutions are mixed, warmed to precipitate the product, which is then washed and dried. prepchem.com |
| Potassium Oleate (from saponification of sunflower oil) | Aluminium Chloride (AlCl₃) | Water | An aqueous solution of AlCl₃ is reacted with a potassium soap solution to precipitate aluminium soap. aip.org |
| Sodium Oleate | Aluminium Sulfate [Al₂(SO₄)₃] | Water | A solution of sodium oleate is reacted with an aluminium sulfate solution, causing the insoluble aluminium soap to precipitate. researchgate.net |
Control over Stoichiometry and Ligand Ratios for Oxoaluminium Formation
The formation of the specific compound (Z)-(Octadec-9-enoato-O)oxoaluminium, as opposed to aluminium trioleate [Al(O₂C₁₈H₃₃)₃], is critically dependent on controlling the reaction stoichiometry. The name implies a 1:1 ratio between the oleate ligand and an "oxoaluminium" cation ([AlO]⁺), suggesting a structure that can be formally represented as AlO(O₂C₁₈H₃₃).
Achieving this specific stoichiometry requires careful management of the molar ratios of the reactants. The formation of various aluminium-oxo clusters with carboxylic acids is a known phenomenon, where the final structure depends on the organic ligand and the synthesis conditions. nih.govacs.org
Key strategies for controlling the ligand ratio include:
Stoichiometric Ratio of Reactants : The primary method for targeting a specific ligand-to-metal ratio is to control the molar quantities of the oleic acid (or oleate salt) and the aluminium precursor used in the reaction. Using a molar deficiency of the oleic acid relative to the aluminium precursor can favor the formation of mono-substituted products over fully substituted ones like aluminium trioleate.
Use of Basic or Partially Hydrolyzed Precursors : The "oxo" ligand can be formed through controlled hydrolysis. Employing partially hydrolyzed aluminium precursors or basic aluminium salts can provide the necessary Al-O-Al or Al-OH linkages that, upon reaction with the carboxylic acid, yield an oxoaluminium complex. A patented method for preparing oxo-aluminium complexes involves reacting an aluminium alkoxide with a molar deficiency of a carboxylic acid. google.com
Reaction pH and Water Content : The presence of a controlled amount of water and the pH of the reaction medium can influence the hydrolysis and condensation of the aluminium species, thereby promoting the formation of the oxo-bridge. The interaction between aluminium hydroxide and carboxylic acids is a method used to synthesize various aluminium carboxylates, where the stoichiometry can be carefully controlled. rsc.orgresearchgate.net
By carefully selecting the precursors and precisely controlling the molar ratios and reaction conditions, the synthesis can be directed toward the formation of the specific (Z)-(Octadec-9-enoato-O)oxoaluminium compound.
Derivatization of (Z)-(Octadec-9-enoato-O)oxoaluminium for Enhanced Functionality
The functional versatility of (Z)-(Octadec-9-enoato-O)oxoaluminium can be expanded through derivatization, either by modifying the coordination sphere of the aluminium center through ligand exchange or by chemically altering the oleate chain.
Ligand Exchange Reactions
Ligand exchange reactions offer a pathway to modify the properties of the aluminium complex by replacing the oleate ligand with other functional carboxylates or other coordinating ligands. libretexts.org This process is typically governed by the relative binding affinities of the incoming and outgoing ligands and the reaction conditions. For instance, introducing a dicarboxylic acid could lead to the formation of polymeric structures, while the addition of a ligand with a specific functional group (e.g., a hydroxyl or amino group) could impart new chemical handles for further reactions or alter the solubility of the complex.
The lability of the oleate ligand is influenced by the solvent and the nature of the incoming ligand. dss.go.th Protic solvents can facilitate the exchange by protonating the oleate and promoting its dissociation. The general mechanism involves the coordination of the incoming ligand to the aluminium center, followed by the departure of the oleate.
Table 1: Hypothetical Ligand Exchange Reactions with (Z)-(Octadec-9-enoato-O)oxoaluminium
| Incoming Ligand | Potential Product Structure | Expected Change in Properties |
| Acetic Acid | (Acetato-O)oxoaluminium | Increased polarity and water solubility. |
| 1,12-Dodecanedioic Acid | Polymeric oxoaluminium dicarboxylate | Increased viscosity and potential for film formation. |
| 12-Hydroxydodecanoic Acid | Hydroxy-functionalized oxoaluminium carboxylate | Introduction of a reactive hydroxyl group for further functionalization. |
Note: The data in this table is hypothetical and for illustrative purposes.
Functionalization of the Oleate Chain
The carbon-carbon double bond in the oleate chain of (Z)-(Octadec-9-enoato-O)oxoaluminium serves as a reactive site for a variety of organic transformations, allowing for the introduction of new functional groups without displacing the ligand from the aluminium center. aocs.org These reactions can significantly alter the physical and chemical properties of the complex.
Common functionalization reactions for the oleate double bond include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide ring. This introduces a reactive electrophilic site for subsequent nucleophilic attack.
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding shorter-chain carboxylate ligands still attached to the oxoaluminium core.
Isomerization: Transition metal catalysts can be employed to isomerize the position of the double bond along the alkyl chain. acs.orgruhr-uni-bochum.de This can be useful for positioning the double bond at a more desirable location for subsequent reactions.
Metathesis: Olefin metathesis reactions, using catalysts such as Grubbs' or Schrock's catalysts, can be used to form new carbon-carbon bonds, enabling chain extension or the introduction of new functional groups.
Table 2: Potential Functionalization Reactions of the Oleate Chain
| Reaction | Reagents | Functional Group Introduced |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis (reductive workup) | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Aldehyde |
| Isomerization | Rhodium or Ruthenium catalysts | Isomerized Alkene |
| Cross-Metathesis | Grubbs' Catalyst, functionalized alkene | Varied, depending on the alkene partner |
Note: The data in this table is based on known reactions of oleic acid and its esters and is presented as a plausible pathway for the functionalization of the coordinated oleate ligand.
Advanced Structural Characterization and Coordination Chemistry
Elucidation of Aluminium Coordination Environments within (Z)-(Octadec-9-enoato-O)oxoaluminium
The interaction between the aluminium-oxo core and the carboxylate group of the oleate (B1233923) ligand is fundamental to the compound's structure. Advanced spectroscopic techniques provide invaluable insight into the nature of these bonds and the local geometry around the aluminium atom.
Spectroscopic Probes for Al-O and Al-Carboxylate Bonds (e.g., Solid-State NMR, X-ray Absorption Spectroscopy)
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-state NMR, particularly 27Al Magic-Angle Spinning (MAS) NMR, is a powerful tool for determining the coordination number of aluminium. The chemical shift (δ) of the 27Al nucleus is highly sensitive to its local environment. cuni.cz For organoaluminium compounds and aluminosilicates, distinct ranges of chemical shifts are characteristic of different coordination geometries. researchgate.net
In the context of aluminium carboxylates, the aluminium centers are typically coordinated by oxygen atoms. The 27Al MAS NMR spectra can distinguish between tetrahedrally (AlO4), penta-coordinated (AlO5), and octahedrally (AlO6) coordinated aluminium sites. cuni.czrsc.org Studies on related basic dicarboxylate aluminium(III) complexes show that upon calcination, signals corresponding to four-, five-, and six-coordinate aluminium can be resolved, with peaks observed around δ = 63, 33, and 6 ppm, respectively. rsc.org For (Z)-(Octadec-9-enoato-O)oxoaluminium, the presence of oxo-bridges and carboxylate ligation would likely result in predominantly six-coordinate (octahedral) environments, which would be expected to produce signals near 0 ppm in the 27Al NMR spectrum. researchgate.netpascal-man.com
| Coordination Number | Geometry | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| 4 | Tetrahedral (AlO4) | 50 – 80 | cuni.czresearchgate.net |
| 5 | Trigonal Bipyramidal / Square Pyramidal (AlO5) | 30 – 40 | rsc.org |
| 6 | Octahedral (AlO6) | -10 – 20 | researchgate.netpascal-man.com |
X-ray Absorption Spectroscopy (XAS):
XAS is a technique that provides detailed information on the local geometric and electronic structure of a specific element. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination environment and oxidation state of the absorbing atom. nih.gov Studies on aqueous aluminium-organic complexes demonstrate that the Al K-edge XANES spectrum is highly sensitive to changes in the aluminium coordination sphere. nih.govresearchgate.net
For an aluminium center coordinated to oxygen atoms, as in (Z)-(Octadec-9-enoato-O)oxoaluminium, the XANES spectrum would provide information on the symmetry of the coordination environment. For example, the spectrum for a fully oxygen-ligated Al ion in a complex like Al(dfoB)+ shows a narrower primary feature compared to the aquated Al(H2O)63+ ion, which is attributed to a weaker splitting of the Al 3p - O 2p orbital interactions. nih.gov This highlights the ability of XANES to probe the specifics of the Al-O bonding. The Extended X-ray Absorption Fine Structure (EXAFS) region, on the other hand, could be used to determine precise Al-O bond distances and coordination numbers.
Vibrational Spectroscopy for Ligand Conformation (e.g., Advanced FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:
Vibrational spectroscopy is essential for understanding how the oleate ligand binds to the aluminium-oxo core. The carboxylate group (COO-) has characteristic symmetric (νs) and asymmetric (νas) stretching modes that are sensitive to the coordination environment. researchgate.netacs.org
In the FT-IR spectrum of the free oleic acid, a strong absorption band for the C=O stretch of the carboxylic acid group appears around 1710 cm-1. dtic.milresearchgate.net Upon formation of the aluminium salt, this band disappears and is replaced by the two characteristic carboxylate stretching bands. dtic.milacs.org The frequency separation between these two bands (Δν = νas - νs) is a critical diagnostic parameter used to infer the coordination mode of the carboxylate ligand.
Different coordination modes result in different Δν values:
Ionic: The interaction is primarily electrostatic.
Monodentate: The carboxylate binds through only one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center.
Bidentate Bridging: Each oxygen atom of the carboxylate binds to a different metal center, forming a bridge.
For (Z)-(Octadec-9-enoato-O)oxoaluminium, a bidentate bridging mode is highly probable, leading to the formation of oligomeric or polymeric structures. Raman spectroscopy provides complementary information, particularly regarding the C-C and C=C bonds within the long hydrocarbon chain of the oleate, helping to confirm the ligand's conformational state. scielo.org.mxuclan.ac.uk
| Coordination Mode | Description | Expected Δν (νas - νs) Range (cm-1) | Reference |
|---|---|---|---|
| Monodentate | One oxygen coordinates to the metal center. | Large ( > 200 cm-1) | researchgate.net |
| Bidentate Chelating | Both oxygens coordinate to the same metal center. | Small ( < 100 cm-1) | researchgate.net |
| Bidentate Bridging | Oxygens coordinate to different metal centers. | Intermediate (≈ 140-200 cm-1) | researchgate.netacs.org |
Investigation of Molecular and Supramolecular Architecture
While spectroscopic methods probe the local environment, diffraction and microscopy techniques are necessary to elucidate the larger-scale molecular and supramolecular structures, from the arrangement of atoms in a crystal lattice to the morphology of bulk material.
Single-Crystal X-ray Diffraction Studies of Analogues and Derivatives
Obtaining single crystals of (Z)-(Octadec-9-enoato-O)oxoaluminium suitable for X-ray diffraction is challenging due to its likely polymeric nature and the flexibility of the long oleate chain. However, the structural analysis of analogous aluminium carboxylates with smaller or more rigid ligands provides crucial models for its potential structure. acs.orgbas.bgresearchgate.net
Crystal structures of various organoaluminium carboxylates reveal a strong tendency to form dimeric, tetrameric, or polymeric structures. wikipedia.org Often, these structures feature oxo- or carboxylate-bridged aluminium centers. researchgate.netrsc.orgnih.gov For example, studies of titanium-oxo complexes with carboxylate ligands, which share some chemical similarities, show the formation of complex cores like {Ti4O}, {Ti6O4}, and {Ti8O2}, with carboxylate ligands bridging the metal centers. rsc.orgnih.gov It is highly probable that (Z)-(Octadec-9-enoato-O)oxoaluminium forms similar extended networks, with Al-O-Al linkages and bridging oleate groups creating a complex, supramolecular architecture.
Small-Angle X-ray Scattering (SAXS) for Solution and Nanoscale Aggregation
Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials at the nanoscale (typically 1-100 nm), including the size, shape, and interactions of particles in solution or in the solid state. nih.gov For amphiphilic molecules like aluminium oleate, SAXS is particularly useful for studying aggregation behavior in non-polar solvents, where they can form reverse micelles or larger oligomeric structures.
Electron Microscopy Techniques for Morphological Analysis (e.g., TEM, SEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
Electron microscopy techniques are used to directly visualize the morphology of the solid material. SEM provides information about the surface topography and composition of bulk samples, while TEM provides higher-resolution images of the internal structure of thin samples.
For aluminium-oleate based materials, SEM images can reveal the macroscopic morphology, such as the formation of particles, flakes, or fibrous networks. researchgate.netresearchgate.net TEM can provide more detailed information at the nanoscale, showing the arrangement of individual molecules or small aggregates. researchgate.net For instance, TEM studies of aluminium nanoparticles have shown that they are often spherical and can form larger agglomerates. researchgate.net The oleate ligand in (Z)-(Octadec-9-enoato-O)oxoaluminium would likely influence the self-assembly process, potentially leading to the formation of ordered structures like lamellae or fibrils, which could be visualized by these microscopy techniques.
Polymorphism and Allotropic Forms of (Z)-(Octadec-9-enoato-O)oxoaluminium
The investigation into the solid-state structure of (Z)-(Octadec-9-enoato-O)oxoaluminium, commonly known as aluminium oleate, reveals a propensity for polymorphism, where the compound can exist in multiple crystalline forms. These different solid-state arrangements, or allotropes, arise from the varied packing of the polymeric chains that are characteristic of aluminium soaps.
The fundamental building block of these structures often involves six-fold coordinated aluminium-oxygen octahedra. The manner in which these octahedra link together—whether through vertices or edges—gives rise to different polymeric structures and, consequently, different physical properties. For instance, edge-sharing octahedra can lead to more compact and rigid structures, while vertex-sharing allows for greater flexibility in the polymer chain.
Table 1: Crystallographic Data for Postulated Polymorphs of (Z)-(Octadec-9-enoato-O)oxoaluminium
| Polymorph | Crystal System | Space Group | Key Structural Feature |
| α-form | Monoclinic | P2₁/c | Linear, edge-sharing octahedral chains |
| β-form | Triclinic | P-1 | Zig-zag, vertex-sharing octahedral chains |
| γ-form | Orthorhombic | Pbca | Cross-linked network of octahedra |
Note: This data is illustrative and based on general findings for similar metal carboxylates, as specific crystallographic data for distinct polymorphs of (Z)-(Octadec-9-enoato-O)oxoaluminium is not extensively documented in publicly available literature.
Dynamic Structural Behavior in Solution and Solid State
In the solid state, (Z)-(Octadec-9-enoato-O)oxoaluminium can exhibit dynamic behavior, particularly in response to changes in temperature. Thermal analysis often reveals phase transitions corresponding to the rearrangement of the polymeric structure or changes in the packing of the oleate chains. These transitions can affect the material's mechanical properties, making it more or less malleable.
In solution, the structural behavior of aluminium oleate is markedly different and highly dependent on the nature of the solvent. In non-polar organic solvents like benzene, the polymeric chains of aluminium oleate tend to form aggregates. At very dilute concentrations, these aggregates may be small, approaching molecular dispersion. However, as the concentration increases, intermolecular attractions lead to the formation of larger, fibrillar aggregates, which significantly increases the viscosity of the solution.
The presence of peptizing agents, such as alcohols or amines, can disrupt these aggregates by coordinating to the aluminium centers and breaking the polymer chain, leading to a decrease in viscosity. This dynamic equilibrium between aggregated and dissociated forms is a key feature of the solution chemistry of aluminium soaps.
Impact of Stereochemistry (Z-Configuration) on Coordination Modes
The stereochemistry of the oleate ligand, specifically its (Z)-configuration or cis-isomerism at the C9-C10 double bond, has a profound impact on the coordination modes and the resulting supramolecular structure of (Z)-(Octadec-9-enoato-O)oxoaluminium. The kink in the 18-carbon chain, introduced by the cis double bond, sterically hinders certain packing arrangements that might be accessible to its trans-isomer, aluminium elaidate.
The interplay between the coordination at the aluminium-oxo core and the packing of the bent oleate chains is crucial in determining the macroscopic properties of the material, such as its gelling ability in organic solvents and its efficacy as a waterproofing agent.
Table 2: Comparison of Ligand-Induced Structural Effects
| Ligand | Stereochemistry | Postulated Polymer Conformation | Expected Packing Efficiency |
| Oleate | (Z)-configuration (cis) | More open, flexible chains | Lower |
| Elaidate | (E)-configuration (trans) | More linear, rigid chains | Higher |
| Stearate | Saturated | Linear, flexible chains | High |
Mechanistic Investigations of Reactivity
Reaction Pathways and Intermediates involving the Oxoaluminium Moiety
The reactivity of the oxoaluminium moiety (Al=O or Al-O-Al) is central to the chemical transformations of (Z)-(Octadec-9-enoato-O)oxoaluminium. The formation of such oxo-complexes often results from the controlled hydrolysis of aluminium precursors. For instance, the reaction of dichloroaluminium carboxylates with water can lead to the formation of oxo-aluminium carboxylate clusters. acs.orgresearchgate.net
Interactive Table: Thermal Decomposition Data of Oleic Acid
| Compound | Decomposition Stage(s) | DTG Maximum Peak (°C) |
|---|
While in-situ spectroscopic studies specifically monitoring the transformations of (Z)-(Octadec-9-enoato-O)oxoaluminium are not documented, the characterization of related aluminium carboxylate complexes has been achieved using various spectroscopic techniques. For example, ¹H and ²⁷Al NMR spectroscopy have been employed to elucidate the structure of malate-aluminium(III) complexes, revealing the coordination environment of the aluminium ion and its interaction with the carboxylate ligand. nih.gov Similarly, IR spectroscopy is a valuable tool for identifying the coordination modes of the carboxylate group. It is expected that techniques such as FT-IR, NMR, and mass spectrometry would be instrumental in monitoring the reaction intermediates and products of (Z)-(Octadec-9-enoato-O)oxoaluminium in real-time.
Role of the Oleate (B1233923) Ligand in Directing Reactivity
The oleate ligand, a long-chain carboxylate, is anticipated to play a significant role in directing the reactivity of the complex. The carboxylate group can coordinate to the aluminium center in various modes (e.g., monodentate, bidentate chelating, or bridging), which influences the geometry and stability of the complex. acs.org The long hydrocarbon tail of the oleate ligand imparts significant steric bulk and influences the solubility of the complex in nonpolar solvents.
This aliphatic chain can also direct the self-assembly of these molecules on surfaces, a critical aspect of their surface chemistry. researchgate.netacs.orgnih.gov Furthermore, the carboxylate group itself can act as a reactive site, participating in reactions as an "oxide relay" by providing an intramolecular nucleophilic oxygen atom. acs.org
Interactions with Other Chemical Species and Surfaces
The interaction of (Z)-(Octadec-9-enoato-O)oxoaluminium with other chemical entities is governed by the Lewis acidic nature of the aluminium center and the properties of the oleate ligand.
The aluminium atom in the oxoaluminium moiety is a Lewis acid, capable of accepting electron pairs from Lewis bases. Studies on dichloroaluminum carboxylates have shown that they react with Lewis bases of moderate strength, such as 4-methylpyridine, to form six-coordinate Lewis acid-base adducts. acs.orgresearchgate.net In these adducts, the carboxylate ligand adopts a chelating coordination mode. acs.orgresearchgate.net It is highly probable that (Z)-(Octadec-9-enoato-O)oxoaluminium would exhibit similar reactivity, forming complexes with various Lewis bases. The strength of the interaction would depend on the nature of the Lewis base. Carboxylic acids themselves can act as Lewis bases, coordinating to strong Lewis acids like B(C₆F₅)₃ through the carbonyl oxygen. acs.org
Interactive Table: Reactivity of Dichloroaluminum Carboxylates with Lewis Bases
| Dichloroaluminum Carboxylate Reactant | Lewis Base | Resulting Complex |
|---|---|---|
| [Cl₂Al(O₂CPh)]₂ | 4-methylpyridine | [Cl₂Al(λ²-O₂CPh)(py-Me)₂] |
The surface chemistry of long-chain carboxylic acids, including oleic acid, on aluminium oxide surfaces has been a subject of significant research. Fatty acids are known to chemisorb onto the surface of γ-alumina, forming nano-sized self-assembled structures. researchgate.netacs.orgnih.gov This interaction is believed to be a topotactic reaction where the carboxylate group acts as a bridging ligand between surface aluminium atoms. rsc.org
This chemisorption can modify the surface properties of the alumina (B75360), for example, by controlling its surface charge. acs.org The oleate ligand in (Z)-(Octadec-9-enoato-O)oxoaluminium would likely facilitate strong adsorption onto aluminium-containing surfaces or other metal oxides, driven by the interaction between the carboxylate head group and the surface metal sites. The long hydrocarbon tail would then orient away from the surface, creating a hydrophobic layer.
Solvent Effects on Reaction Dynamics and Equilibrium
The choice of solvent is a critical parameter in chemical synthesis and mechanistic studies, capable of profoundly influencing both the rate and outcome of a reaction. rsc.org Solvents can alter reaction dynamics and equilibrium positions through a variety of interactions with the reactants, products, and, most importantly, the transition state. wikipedia.org These interactions include nonspecific effects, such as those related to the solvent's dielectric constant, and specific interactions like hydrogen bonding or coordination to metal centers. rsc.orgwikipedia.org For a polar, coordination complex like (Z)-(Octadec-9-enoato-O)oxoaluminium, the solvent medium is expected to play a significant role in its reactivity.
The influence of a solvent on reaction rates is best understood through transition state theory. A reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the reactants, thereby lowering the activation energy. Conversely, if the reactants are more strongly stabilized by the solvent than the transition state, the reaction will be slower. wikipedia.org In reactions involving (Z)-(Octadec-9-enoato-O)oxoaluminium, which features a polar Al=O bond and a carboxylate group, the solvent's polarity and its ability to act as a Lewis acid or base are paramount.
Detailed experimental studies on the reaction kinetics of (Z)-(Octadec-9-enoato-O)oxoaluminium across a range of solvents are not extensively documented in publicly available literature. However, insights can be drawn from research on related metal carboxylate systems and general principles of solvent effects. nih.gov For instance, the formation of aluminium soaps can be performed in both aqueous and non-aqueous media, with the solvent choice affecting the product's composition and structure. google.com
Generally, for reactions where the transition state involves charge separation or an increase in dipole moment relative to the reactants, polar solvents are expected to increase the reaction rate. For example, in a hypothetical ligand substitution reaction at the aluminium center, a polar solvent could stabilize a more charged, dissociative transition state. Aprotic polar solvents like Dimethylsulfoxide (DMSO) or Acetonitrile might accelerate such a reaction, whereas nonpolar solvents like hexane (B92381) would likely result in a slower rate.
Protic solvents, such as water or ethanol (B145695), introduce additional complexity. They can engage in hydrogen bonding and may also coordinate directly to the aluminium center, potentially acting as a reactant or catalyst. copernicus.org For example, studies on the heterogeneous chemistry of carboxylic acids on aluminum oxide surfaces show that water can affect surface hydroxylation and compete for reactive sites, influencing the reaction mechanism. copernicus.org
To illustrate the potential magnitude of these effects, the following interactive table presents hypothetical data for a representative reaction of (Z)-(Octadec-9-enoato-O)oxoaluminium, such as a ligand exchange. This data is based on established principles of solvent effects on polar reactions.
Disclaimer: The following data is illustrative and intended to demonstrate the principles of solvent effects. It is not based on measured experimental results for (Z)-(Octadec-9-enoato-O)oxoaluminium.
Table 1: Illustrative Solvent Effects on the Rate Constant of a Hypothetical Reaction
| Solvent | Dielectric Constant (ε) at 25°C | Solvent Type | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | Nonpolar | 1 |
| Toluene | 2.4 | Nonpolar | 5 |
| Diethyl Ether | 4.3 | Polar Aprotic | 25 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 90 |
| Acetone | 21 | Polar Aprotic | 450 |
| Acetonitrile | 37 | Polar Aprotic | 1,200 |
| Dimethylsulfoxide (DMSO) | 47 | Polar Aprotic | 2,500 |
| Ethanol | 25 | Polar Protic | 800 |
| Water | 78 | Polar Protic | 1,500 |
The trends in the illustrative data highlight several key principles:
Polarity: There is a general correlation between the increasing dielectric constant of the solvent and an increased reaction rate. This suggests a transition state that is significantly more polar than the reactants.
Solvent Type: Polar aprotic solvents (like DMSO and Acetonitrile) are shown to be particularly effective at accelerating the reaction. This is characteristic of reactions where charge is developed in the transition state, and these solvents can stabilize charged species without interfering through hydrogen bonding. wikipedia.org
Protic Solvents: Polar protic solvents (like ethanol and water) also accelerate the reaction but may show a different relationship with polarity compared to aprotic solvents. Their ability to donate hydrogen bonds or coordinate to the aluminium center can lead to specific solvation effects that may either further stabilize or potentially hinder the reaction by competing for coordination sites.
In terms of reaction equilibrium, the solvent can shift the position of the equilibrium by preferentially solvating either the reactants or the products. wikipedia.org If the products are more polar than the reactants, a polar solvent will stabilize them more effectively, shifting the equilibrium to the right and increasing the reaction yield. Given the coordination chemistry of aluminium, solvent molecules may also be direct participants in the equilibrium, for example, by coordinating to the metal center and influencing the stability of the entire complex.
Catalytic Applications
(Z)-(Octadec-9-enoato-O)oxoaluminium in Polymerization Processes
No specific data or research findings were identified that describe the role of (Z)-(Octadec-9-enoato-O)oxoaluminium as an initiator or co-catalyst in olefin polymerization, its application in ring-opening polymerization (ROP), or its involvement in stereoselective polymerization mechanisms.
Initiator and Co-catalyst Roles in Olefin Polymerization
Information on the specific function of (Z)-(Octadec-9-enoato-O)oxoaluminium in this capacity is not available in the reviewed literature.
Application in Ring-Opening Polymerization (ROP)
There is no available research detailing the use of (Z)-(Octadec-9-enoato-O)oxoaluminium in ring-opening polymerization.
Stereoselective Polymerization Mechanisms
Mechanistic studies involving (Z)-(Octadec-9-enoato-O)oxoaluminium for stereoselective polymerization have not been reported in the accessible scientific literature.
Organic Transformation Catalysis
Catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. Aluminum-based catalysts, in particular, are known for their Lewis acidic properties, which allow them to activate substrates and facilitate reactions. However, the specific catalytic roles of (Z)-(Octadec-9-enoato-O)oxoaluminium in the following organic transformations are not described in the current body of scientific literature.
Oxidative Cleavage Reactions of Unsaturated Fatty Acids
The oxidative cleavage of the carbon-carbon double bond in unsaturated fatty acids is an industrially significant reaction, producing valuable dicarboxylic acids and monoaldehydes or monocarboxylic acids. thieme-connect.comresearchgate.net This process is traditionally carried out using strong oxidants like ozone (ozonolysis). thieme-connect.comresearchgate.net Catalytic methods are sought to provide milder and more selective alternatives. Research in this area predominantly focuses on transition metal catalysts, including those based on ruthenium, osmium, tungsten, and manganese. thieme-connect.comrsc.orgnih.gov These metals can activate oxidants like hydrogen peroxide or molecular oxygen to perform the cleavage. rsc.orgnih.gov
There is currently no available research demonstrating the use of (Z)-(Octadec-9-enoato-O)oxoaluminium as a catalyst for the oxidative cleavage of unsaturated fatty acids. The catalytic activity of aluminum compounds in this specific transformation is not a focus of existing literature.
Decarboxylation Processes
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental organic reaction. wikipedia.org Catalytic decarboxylation is a key step in various synthetic pathways and biofuel production. While certain metal oxides, including alumina (B75360) (aluminum oxide), can facilitate decarboxylation reactions at high temperatures, this represents a heterogeneous catalytic system that is chemically distinct from the specific molecular complex of (Z)-(Octadec-9-enoato-O)oxoaluminium. researchgate.netacs.org No studies were found that investigate or report the catalytic activity of (Z)-(Octadec-9-enoato-O)oxoaluminium in decarboxylation processes.
Asymmetric Synthesis and Chiral Induction
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral Lewis acids are frequently employed as catalysts to induce enantioselectivity. A variety of chiral aluminum complexes, often featuring ligands like BINOL or salen derivatives, have been successfully developed for asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, and Baeyer-Villiger oxidations. acs.orgresearchgate.netcdnsciencepub.comresearchgate.net These catalysts create a chiral environment around the reaction center, directing the stereochemical outcome.
Despite the development of various chiral aluminum catalysts, there is no evidence in the scientific literature to suggest that (Z)-(Octadec-9-enoato-O)oxoaluminium, which is not inherently chiral, is used for asymmetric synthesis or chiral induction.
Heterogenization Strategies for Enhanced Catalytic Performance
Immobilizing a homogeneous catalyst onto a solid support (heterogenization) offers significant advantages, including simplified catalyst recovery and reuse, which enhances the sustainability and cost-effectiveness of a chemical process.
Immobilization on Inorganic Supports (e.g., Alumina, Silica, MOFs)
Inorganic materials like silica, alumina, and metal-organic frameworks (MOFs) are common supports for catalyst immobilization due to their high surface area, porosity, and thermal stability. nih.gov Catalysts can be attached to these supports through covalent bonding, adsorption, or encapsulation. While these strategies are widely applied to a range of catalytic complexes, there are no specific reports detailing the immobilization of (Z)-(Octadec-9-enoato-O)oxoaluminium on these or any other inorganic supports for catalytic purposes.
Design of Heterogeneous (Z)-(Octadec-9-enoato-O)oxoaluminium Catalysts
The design of a heterogeneous catalyst involves careful consideration of the active species, the support material, and the method of immobilization to ensure high activity, selectivity, and stability. As there is no foundational research on the catalytic activity of (Z)-(Octadec-9-enoato-O)oxoaluminium in the specified reactions, there are consequently no studies on the design or performance of heterogeneous catalysts derived from this compound.
Applications in Materials Science
Precursor for Advanced Aluminium-Based Materials
The compound serves as a precursor for the generation of aluminium-containing materials, where its decomposition under specific conditions yields aluminium oxides. The oleate (B1233923) component plays a crucial role in controlling the morphology and properties of the final product.
(Z)-(Octadec-9-enoato-O)oxoaluminium is utilized in the synthesis of nanostructured aluminium oxides (alumina) and related composites. In these processes, the compound is thermally decomposed, causing the organic oleate portion to burn off, leaving behind alumina (B75360). The oleate ligand often acts as an in-situ surfactant or capping agent during the synthesis, which helps to control particle growth and prevent agglomeration, leading to the formation of nanoparticles with controlled size and distribution.
Various methods, such as sol-gel and thermal decomposition, can be employed to transform aluminum carboxylate precursors into alumina. scispace.com The final phase of the alumina (e.g., γ-Al2O3, α-Al2O3) is highly dependent on the calcination temperature and the nature of the precursor used. researchgate.netkashanu.ac.irmdpi.comazom.com For instance, the transformation to the thermodynamically stable α-alumina phase typically requires temperatures exceeding 1000°C. mdpi.com The use of aluminum oleate can influence this transformation pathway. Research has shown that aluminum-oleic acid composite nanoparticles can be prepared via wet chemical processes, where the oleic acid layer coats the aluminum-based core. nih.gov
Table 1: Parameters in Nanostructured Alumina Synthesis via Precursor Decomposition
| Parameter | Influence on Final Product | Typical Values/Conditions |
|---|---|---|
| Precursor Type | Affects decomposition pathway and intermediate phases. | Aluminum carboxylates, aluminum alkoxides, aluminum salts. scispace.com |
| Calcination Temperature | Determines the crystalline phase of the alumina (γ, δ, θ, α). mdpi.com | 400-900°C for γ-Al2O3; >1000°C for α-Al2O3. mdpi.com |
| Heating Rate | Can influence particle size and morphology. | 5-10°C/min. azom.com |
| Atmosphere | Affects the combustion of the organic ligand. | Air, Nitrogen, or other controlled atmospheres. azom.com |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are precise techniques for depositing high-quality, uniform thin films. wikipedia.org The selection of a suitable precursor is critical for these processes. An ideal precursor must have sufficient volatility to be transported into the reaction chamber in the gas phase, as well as thermal stability to prevent premature decomposition. rsc.orgazonano.com
The most common aluminum precursor for ALD and CVD is trimethylaluminum (B3029685) (TMA), Al(CH3)3, due to its high volatility and reactivity. wikipedia.orggoogle.com Other precursors, such as aluminum alkoxides like aluminum tri-sec-butoxide, have also been investigated as safer, non-pyrophoric alternatives. nih.govnih.gov
(Z)-(Octadec-9-enoato-O)oxoaluminium, with its long C18 oleate chain, is expected to have very low volatility. This characteristic makes it generally unsuitable for conventional thermal ALD or CVD processes, which require the precursor to be in a gaseous state. sigmaaldrich.com Its use as a precursor in these specific deposition techniques is not documented in literature, where smaller, more volatile molecules are favored.
Role as a Rheological Modifier and Gelling Agent
Aluminum soaps, including aluminum oleate, are well-known for their ability to significantly increase the viscosity of non-aqueous liquids, acting as effective rheological modifiers and gelling agents. nih.gov This property is exploited in the formulation of lubricating greases, paints, and other industrial products. wordpress.comnih.gov
The mechanism by which aluminum soaps thicken oils has been a subject of study for many years. Early theories proposed the formation of long, polymer-like chains of aluminum soap molecules that would entangle and immobilize the solvent.
However, more recent research using high-resolution microscopy has revealed a different mechanism. The gelling action arises from a multi-level structuring process:
Micelle Formation : The individual aluminum oleate molecules self-assemble into spherical, nano-sized micelles. nih.govresearchgate.netresearchgate.net
Network Aggregation : These colloidal micelle particles then aggregate to form a three-dimensional network of highly fractal and jammed structures. nih.govresearchgate.net
This network structure effectively traps the molecules of the non-aqueous solvent (e.g., lubricating oil), leading to a dramatic increase in viscosity and the formation of a stable gel. nih.govresearchgate.net The properties of the resulting grease, such as its mechanical stability and dropping point, can be finely tuned by controlling the manufacturing process and the ratio of the carboxylic acids to the aluminum compound. wordpress.comgoogle.com
Table 2: Comparison of Gelling Mechanism Theories for Aluminum Soaps
| Feature | Former Theory (Polymeric Chains) | Modern Theory (Micellar Network) |
|---|---|---|
| Primary Structure | Linear polymer-like chains of soap molecules. | Spherical, nano-sized colloidal micelles. nih.govresearchgate.net |
| Superstructure | Entanglement of polymer chains. | Aggregation of micelles into a fractal network. researchgate.net |
| Thickening Action | Entrapment of solvent within the polymer network. | Immobilization of solvent within the jammed micellar structure. nih.gov |
(Z)-(Octadec-9-enoato-O)oxoaluminium can interact with polymers and colloidal particles to modify the properties of composite materials. Its amphiphilic nature, combining a polar metal-oxo head with a non-polar hydrocarbon tail, allows it to act as a compatibilizer or coupling agent.
In polymer systems, the compound can function as a cross-linking agent. The central aluminum atom can form coordination bonds with functional groups on polymer chains, such as hydroxyl (-OH) or carboxyl (-COOH) groups present in alkyd or acrylic resins. nih.govgoogle.commdpi.com This cross-linking creates a network structure that can enhance the mechanical properties and chemical resistance of coatings and plastics. mdpi.com The long, non-polar oleate chains improve the dispersion of the aluminum complex within non-aqueous polymer matrices and can provide internal lubrication, a property utilized in plastics processing. nih.gov
When interacting with colloidal systems, such as pigment particles in paints or inorganic fillers in composites, the carboxylate group of the oleate can adsorb onto the particle surface. researchgate.netosti.gov This surface modification creates an organic layer around the inorganic particles, which reduces particle-particle interactions, prevents agglomeration, and improves their dispersion in a non-polar medium.
Development of Hybrid Organic-Inorganic Materials
(Z)-(Octadec-9-enoato-O)oxoaluminium is intrinsically an organic-inorganic hybrid material. researchgate.net It contains a well-defined inorganic component (the oxo-aluminium core) that is covalently and ionically bonded to organic ligands (the oleate chains). This molecular structure imparts a combination of properties from both organic and inorganic realms.
This compound can be considered a molecular building block for the creation of more complex hybrid materials. nih.gov The oleate ligand provides solubility in non-polar solvents and processability similar to organic compounds, while the aluminum-oxo core provides a site for forming stable inorganic linkages or can act as a precursor to an aluminum oxide phase.
For example, in the formation of nanocomposites discussed in section 6.1.1, the aluminum oleate acts as a precursor that, upon partial decomposition, can form alumina nanoparticles whose surfaces are inherently passivated by the remaining oleate ligands. This results in a hybrid material where inorganic nanoparticles are seamlessly integrated into an organic matrix or dispersed in an organic solvent, preventing agglomeration and ensuring homogeneity. The development of such materials is crucial for applications requiring the synergistic properties of both organic and inorganic components, such as advanced coatings, catalysts, and electronic materials. bohrium.comdntb.gov.uaresearchgate.net
Integration into Metal-Organic Frameworks (MOFs)
There is no available scientific literature detailing the use of (Z)-(Octadec-9-enoato-O)oxoaluminium as a primary or secondary building unit in the synthesis of Metal-Organic Frameworks. The long, flexible nature of the octadec-9-enoate (B1201768) ligand presents significant challenges to the formation of crystalline, porous frameworks that characterize typical MOFs. Research in the field of aluminum-based MOFs has predominantly utilized shorter, more rigid organic linkers to achieve stable and porous structures. desy.degoogle.comfrontiersin.org
Fabrication of Self-Assembled Structures
Specific studies on the fabrication of self-assembled structures derived from (Z)-(Octadec-9-enoato-O)oxoaluminium are not found in the current scientific literature. While metal-oxo clusters and long-chain carboxylates are known to form various self-assembled architectures, dedicated research into the specific morphological and structural outcomes for this particular aluminum soap is not documented. General principles suggest that its amphiphilic nature could lead to the formation of micelles, vesicles, or lamellar structures in appropriate solvents, but experimental evidence for (Z)-(Octadec-9-enoato-O)oxoaluminium is absent.
Theoretical and Computational Chemistry
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules at the atomic level. For compounds like (Z)-(Octadec-9-enoato-O)oxoaluminium, these studies can reveal the distribution of electrons and the nature of the chemical bonds that dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. This approach is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic energies.
For a molecule like (Z)-(Octadec-9-enoato-O)oxoaluminium, DFT could be employed to determine the most stable three-dimensional arrangement of its atoms. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide critical information about the molecule's reactivity, such as its potential to act as an electron donor or acceptor.
Analysis of the Al-O and Al-Carboxylate Bond Characters
The bonding between the aluminum atom and the oxygen atoms of the oxo and carboxylate groups is a defining feature of this compound. The nature of the Al-O bond in aluminum oxides can exhibit both ionic and covalent characteristics. quora.comsaint-gobain.com The significant difference in electronegativity between aluminum and oxygen suggests a high degree of ionic character. quora.com However, the polarization of the electron cloud can introduce a degree of covalency. quora.com
In (Z)-(Octadec-9-enoato-O)oxoaluminium, the carboxylate group of the oleate (B1233923) ligand coordinates to the aluminum center. The interaction between carboxylic acids and aluminum oxide surfaces has been studied, revealing that the carboxylate group can act as a bridging ligand between aluminum atoms. researchgate.net Quantum mechanical calculations, such as Natural Bond Orbital (NBO) analysis, could provide a quantitative description of the bonding, including the percentage of ionic and covalent character in the Al-O and Al-carboxylate bonds.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the exploration of potential chemical transformations involving (Z)-(Octadec-9-enoato-O)oxoaluminium. By simulating reaction pathways, it is possible to understand the energetic feasibility and kinetics of various processes.
Prediction of Transition States and Energy Barriers
Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate these transient structures and calculate their energies. nih.gov The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. For reactions involving (Z)-(Octadec-9-enoato-O)oxoaluminium, such calculations could predict its stability and reactivity towards other chemical species.
Simulation of Catalytic Cycles
If (Z)-(Octadec-9-enoato-O)oxoaluminium were to be investigated for its catalytic potential, computational simulations would be invaluable. By modeling the entire catalytic cycle, researchers can identify key intermediates, transition states, and the rate-determining step. This detailed mechanistic understanding is crucial for the rational design of more efficient catalysts.
Molecular Dynamics Simulations for Solution Behavior and Aggregation
While quantum mechanical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for examining the behavior of larger systems, such as molecules in solution or the aggregation of multiple molecules. jmaterenvironsci.comresearchgate.net MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. jmaterenvironsci.comresearchgate.net
Prediction of Spectroscopic Signatures
The accurate prediction of spectroscopic signatures is a cornerstone of modern computational chemistry, offering invaluable insights into molecular structure and bonding. For (Z)-(Octadec-9-enoato-O)oxoaluminium, computational methods, particularly Density Functional Theory (DFT), are pivotal in forecasting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra serve as crucial benchmarks for experimental validation and characterization.
Computational approaches to predict NMR spectra for organoaluminium compounds involve the calculation of NMR shielding tensors. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to determine isotropic shielding values, which can then be converted into chemical shifts. uncw.edu For aluminium complexes, predicting 27Al NMR spectra is particularly important. DFT calculations can simulate these spectra, providing data on chemical shifts and nuclear quadrupole coupling constants that are sensitive to the coordination environment of the aluminium atom. rsc.org
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations help in assigning experimentally observed IR bands to specific vibrational modes, such as the characteristic stretches of the carboxylate group and the Al-O bond.
Below is a hypothetical table of predicted spectroscopic data for (Z)-(Octadec-9-enoato-O)oxoaluminium, derived from typical ranges observed for similar aluminium carboxylate complexes.
| Spectroscopic Technique | Predicted Signature | Assignment |
| 1H NMR | δ 5.34 ppm (multiplet) | Olefinic protons (-CH=CH-) |
| δ 2.2-2.4 ppm (triplet) | Methylene protons adjacent to COO | |
| δ 0.88 ppm (triplet) | Terminal methyl protons | |
| 13C NMR | δ 180-185 ppm | Carboxylate carbon (COO) |
| δ 129-131 ppm | Olefinic carbons (-CH=CH-) | |
| δ 14.1 ppm | Terminal methyl carbon | |
| 27Al NMR | δ 50-70 ppm | Four-coordinate aluminium |
| IR Spectroscopy | 1580-1610 cm-1 | Asymmetric C=O stretch |
| 1450-1470 cm-1 | Symmetric C=O stretch | |
| 600-650 cm-1 | Al-O stretch |
This table is illustrative and based on general values for similar compounds. Actual experimental values may vary.
Rational Design of Modified (Z)-(Octadec-9-enoato-O)oxoaluminium Derivatives
The rational design of novel molecules with tailored properties is a significant application of computational chemistry. For (Z)-(Octadec-9-enoato-O)oxoaluminium, this approach can be used to design derivatives with enhanced or specific functionalities, such as improved thermal stability, solubility, or reactivity. This process typically involves a computational screening workflow where various modifications to the parent molecule are evaluated theoretically before any synthetic work is undertaken.
DFT calculations can be employed to predict how these modifications would affect the geometric and electronic structure of the molecule. researchgate.netresearchgate.net Key parameters that can be calculated include bond dissociation energies, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. researchgate.net These parameters provide insights into the stability, reactivity, and intermolecular interactions of the designed derivatives. For example, a larger HOMO-LUMO gap would suggest higher kinetic stability.
A hypothetical computational screening of modified (Z)-(Octadec-9-enoato-O)oxoaluminium derivatives is presented in the table below. This table illustrates how different functional groups on the oleate backbone could influence key computed properties.
| Derivative | Modification on Oleate Chain | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Predicted Adsorption Energy on Al2O3 (eV) |
| 1 | None (Parent Molecule) | 4.5 | 2.1 | -2.3 |
| 2 | Hydroxyl group at C-12 | 4.3 | 3.5 | -2.8 |
| 3 | Fluoro group at C-18 | 4.7 | 2.9 | -2.4 |
| 4 | Amino group at C-12 | 4.1 | 3.8 | -3.1 |
| 5 | Phenyl group at C-18 | 4.2 | 2.5 | -2.6 |
This table is for illustrative purposes to demonstrate the concept of rational design through computational screening.
Based on such computational results, promising candidates can be selected for synthesis and experimental validation. This rational design approach significantly accelerates the discovery of new materials with desired properties by minimizing the trial-and-error nature of traditional chemical synthesis.
Environmental Transformation Pathways and Biogeochemical Cycling
Degradation Mechanisms in Aquatic and Terrestrial Environments
The degradation of (Z)-(Octadec-9-enoato-O)oxoaluminium in the environment is expected to proceed through hydrolysis, photodegradation, and biotransformation, primarily targeting the oleate (B1233923) ligand and the aluminium-oxygen bond.
(Z)-(Octadec-9-enoato-O)oxoaluminium is susceptible to hydrolysis, a reaction with water that can lead to the dissociation of the compound into its constituent ions. The stability of aluminum carboxylates in aqueous solutions is generally low, with a tendency towards hydrolysis, which can result in the precipitation of aluminum hydroxide (B78521). google.com The rate and extent of hydrolysis are influenced by pH, temperature, and the presence of other substances in the water.
In aqueous environments, the primary hydrolytic pathway involves the cleavage of the bond between the aluminium and the oleate anion. This process releases oleic acid and various forms of aqueous aluminium species. The specific aluminium species formed are highly dependent on the pH of the surrounding water. scirp.org
Table 1: Predominant Aqueous Aluminium Species as a Function of pH
| pH Range | Dominant Aluminium Species |
|---|---|
| < 5.0 | Al³⁺ (hydrated) |
| 5.0 - 6.2 | Al(OH)²⁺, Al(OH)₂⁺ |
| 6.2 - 8.5 | Al(OH)₃ (solid precipitate) |
This table illustrates the general speciation of aluminum in water, which dictates the fate of the aluminum component after hydrolysis of (Z)-(Octadec-9-enoato-O)oxoaluminium.
The other product of hydrolysis, oleic acid, is a naturally occurring fatty acid and is generally considered biodegradable. greenmatch.co.uk
Direct photodegradation of (Z)-(Octadec-9-enoato-O)oxoaluminium by sunlight is not expected to be a primary transformation pathway. However, indirect photodegradation processes may occur. The oleate portion of the molecule, being an organic compound, could be susceptible to oxidation by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are produced in sunlit natural waters. nih.govmdpi.com This would lead to the breakdown of the fatty acid chain.
Furthermore, some organoaluminum compounds can be sensitive to light, which can promote the cleavage of the carbon-aluminum bond. acs.org While (Z)-(Octadec-9-enoato-O)oxoaluminium is an aluminum carboxylate rather than a true organoaluminum compound with a direct Al-C bond, UV radiation could potentially influence its stability and degradation.
The oleate component of (Z)-(Octadec-9-enoato-O)oxoaluminium is readily biodegradable by microorganisms in both soil and aquatic environments. greenmatch.co.uk Microorganisms can utilize fatty acids like oleic acid as a carbon and energy source through metabolic pathways such as β-oxidation. This process breaks down the long hydrocarbon chain of the fatty acid into smaller, two-carbon acetyl-CoA units, which can then enter the citric acid cycle.
The aluminium portion of the molecule is not biodegradable but will undergo biotransformation in terms of its speciation and complexation. Microorganisms can influence the local pH and produce organic acids, which in turn affect the solubility and form of aluminium in the environment. scirp.org
Speciation and Environmental Mobility
The environmental mobility of (Z)-(Octadec-9-enoato-O)oxoaluminium is largely determined by its solubility and the subsequent speciation of its components. As a metallic soap, it is generally expected to have low water solubility. wikipedia.org Any dissolved portion will dissociate, and the fate of the aluminium and oleate will then diverge.
The mobility of the released oleate will be influenced by its tendency to adsorb to organic matter in soil and sediment. The mobility of the aluminium cation is highly dependent on pH. In acidic conditions (pH < 5), the more soluble and mobile Al³⁺ ion predominates. nih.gov As the pH increases, less mobile and less soluble hydroxy-aluminum species and ultimately solid aluminum hydroxide are formed. researchgate.net In very alkaline conditions, the soluble aluminate ion can increase mobility.
The formation of organometallic compounds can enhance the mobility of metals in the environment. researchgate.net In the case of (Z)-(Octadec-9-enoato-O)oxoaluminium, the oleate ligand could potentially form complexes with other metals present in the environment, while the released aluminium could form complexes with other organic matter.
Interaction with Environmental Matrices (e.g., Soil, Sediments)
In terrestrial environments, (Z)-(Octadec-9-enoato-O)oxoaluminium is expected to strongly interact with soil components. The oleate portion can adsorb to soil organic matter, while the aluminium cation will interact with clay minerals and organic matter.
Aluminium has a strong affinity for soil organic matter, forming stable complexes that can reduce its mobility and bioavailability. researchgate.netcabidigitallibrary.org It can bind to functional groups such as carboxylic and phenolic groups present in humic and fulvic acids. cabidigitallibrary.org This interaction is a key factor in the retention of aluminium in soils. osti.gov
In aquatic systems, the compound and its degradation products are likely to partition to sediments. Aluminum is readily absorbed by bottom sediments, often in the form of complexes with organic compounds, fluorides, and sulfates. nih.gov The oleate, being a fatty acid, will also have a high affinity for the organic-rich sediment phase.
Contribution to Aluminium Geochemistry
The introduction of (Z)-(Octadec-9-enoato-O)oxoaluminium into the environment will contribute to the local biogeochemical cycling of aluminium. Aluminium is the third most abundant element in the Earth's crust and is a major component of most common soil minerals. usgs.govepa.gov
The transformation of (Z)-(Octadec-9-enoato-O)oxoaluminium will release aluminium ions into the soil or aquatic system. This aluminium will then participate in the complex geochemical processes that govern aluminium's fate, including:
Hydrolysis and Polymerization: Formation of various hydroxy-aluminum species. scirp.org
Complexation: Interaction with inorganic anions (e.g., sulfate (B86663), fluoride) and organic ligands (e.g., fulvic and humic acids). scirp.orgcabidigitallibrary.org
Precipitation and Dissolution: Formation and dissolution of aluminum-bearing minerals like gibbsite (Al(OH)₃). researchgate.net
The oleate released can also influence aluminium geochemistry by acting as an organic ligand, potentially affecting the speciation and mobility of aluminium and other metals in the immediate vicinity.
Advanced Analytical Methodologies in Research
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and reaction products. asdlib.orgnih.gov These integrated systems provide more information than either technique could in isolation. ox.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary hyphenated techniques for the analysis of (Z)-(Octadec-9-enoato-O)oxoaluminium. scribd.com The chromatographic stage separates the components of a mixture, while the mass spectrometer provides structural data that allows for their identification. asdlib.orgijarnd.com
In the context of this compound, these methods are crucial for:
Ligand Verification: Confirming the identity of the (Z)-Octadec-9-enoate (oleate) ligand. For GC-MS analysis, the oleate (B1233923) ligand might be cleaved from the aluminium core and derivatized, often to its methyl ester, to increase volatility.
Purity Assessment: Detecting unreacted oleic acid or other organic precursors in the final product.
Decomposition Studies: Identifying products that may form under thermal or chemical stress. This could include saturated fatty acids, isomers of oleic acid, or smaller fragmented molecules.
LC-MS is particularly advantageous as it can often analyze the intact complex or its non-volatile decomposition products without the need for derivatization. ox.ac.uk
Table 1: Representative Mass Spectrometry Data for Ligand Analysis
| Analyte | Technique | Expected Key Mass Fragments (m/z) | Interpretation |
| (Z)-Octadec-9-enoic acid (Oleic acid) | LC-MS (ESI-) | 281.25 [M-H]⁻ | Deprotonated molecular ion of the free ligand. |
| Methyl (Z)-octadec-9-enoate | GC-MS (EI) | 296.27 [M]⁺, 264, 222, 55 | Molecular ion and characteristic fragmentation pattern of the derivatized ligand. |
| Potential Decomposition Product (e.g., Nonanoic acid) | GC-MS (EI) | 158.13 [M]⁺, 115, 73, 60 | Molecular ion and fragments indicating oxidative cleavage at the double bond. |
Monitoring the synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium in real-time provides critical insights into reaction kinetics, intermediate formation, and endpoint determination. Coupled techniques are ideal for such in-situ characterization. mdpi.comnih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique can track the conversion of reactants to products directly in the reaction solution. While less sensitive than LC-MS, LC-NMR provides detailed structural information, which is invaluable for identifying transient intermediates. ijarnd.com
HPLC-IR (High-Performance Liquid Chromatography-Infrared Spectroscopy): By coupling HPLC with an IR detector, one can monitor the disappearance of the characteristic carboxylic acid C=O stretch of oleic acid (around 1710 cm⁻¹) and the appearance of the asymmetric carboxylate stretch in the aluminium complex (around 1580-1610 cm⁻¹). nih.gov This allows for precise tracking of the reaction progress.
These in-situ methods are instrumental in optimizing reaction conditions such as temperature, time, and stoichiometric ratios to maximize yield and purity.
Application of Advanced NMR Techniques for Solution Structures and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure and observing the dynamic behavior of molecules in solution. nih.govnih.gov For (Z)-(Octadec-9-enoato-O)oxoaluminium, a combination of NMR experiments targeting different nuclei provides a complete picture of its molecular architecture.
¹H and ¹³C NMR: These standard techniques are used to confirm the structure of the organic oleate ligand. The chemical shifts and coupling patterns of the protons and carbons in the long alkyl chain, particularly around the cis-double bond (C9-C10), verify its integrity and isomeric purity.
²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al is highly sensitive to its local electronic environment and coordination number. cuni.cz The chemical shift of the ²⁷Al nucleus provides direct information about the coordination state of the aluminium atom (e.g., tetrahedral, penta-coordinate, or octahedral). cuni.czresearchgate.net For oxo-bridged aluminium complexes, ²⁷Al NMR can confirm the nature of the Al-O-Al core structure and its interactions with solvent molecules or other ligands.
Dynamic NMR: Temperature-variable NMR studies can reveal information about dynamic processes such as ligand exchange, conformational flexibility of the oleate chain, or intermolecular aggregation.
Table 2: Expected NMR Chemical Shifts for (Z)-(Octadec-9-enoato-O)oxoaluminium
| Nucleus | Group | Expected Chemical Shift (ppm) | Information Provided |
| ¹H | Olefinic (-CH=CH-) | 5.3 - 5.4 | Confirms presence and cis configuration of the double bond. |
| ¹³C | Carboxylate (-COO-) | 175 - 185 | Indicates coordination of the carboxyl group to the aluminium center. |
| ¹³C | Olefinic (-C=C-) | 129 - 131 | Confirms the position of the double bond in the alkyl chain. |
| ²⁷Al | Octahedral AlO₆ | 0 - 10 | Suggests a six-coordinate environment around the aluminium atom, typical for such complexes in solution. cuni.cz |
X-ray Fluorescence (XRF) and Other Elemental Analysis for Stoichiometric Control
Controlling the precise stoichiometry of aluminium to the oleate ligand is fundamental to the synthesis of a pure product. X-ray Fluorescence (XRF) is a rapid, non-destructive technique for elemental analysis that is well-suited for this purpose. northwestern.edu
XRF works by irradiating a sample with X-rays and measuring the characteristic secondary X-rays emitted by the elements present. The intensity of these emitted X-rays is proportional to the concentration of the element. In the production of (Z)-(Octadec-9-enoato-O)oxoaluminium, XRF can be used for:
Rapid screening of reaction products: To confirm the presence of aluminium and the absence of unexpected elemental impurities (e.g., catalyst residues). northwestern.edu
Semi-quantitative analysis: To check the ratio of aluminium to other elements, ensuring the correct stoichiometry has been achieved in the final product. This is particularly useful for quality control in a production setting where speed is essential. northwestern.edu
Other elemental analysis techniques, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), can provide more precise quantitative data on the aluminium content, although they require sample digestion and are destructive.
Table 3: Hypothetical XRF Data for Stoichiometric Analysis
| Sample ID | Al Intensity (counts/sec) | Si Intensity (counts/sec) | Cl Intensity (counts/sec) | Interpretation |
| Target Product | 50,210 | < 50 | < 50 | High purity sample with expected aluminium content and no significant inorganic contamination. |
| Batch A-02 | 45,150 | 1,230 | < 50 | Lower aluminium content and presence of silicon, possibly from glassware contamination. |
| Batch B-01 | 49,980 | < 50 | 2,540 | Expected aluminium content but presence of chlorine, possibly from a chlorinated solvent or precursor. |
Surface Sensitive Techniques (e.g., XPS, ToF-SIMS) for Surface Chemistry Studies
When (Z)-(Octadec-9-enoato-O)oxoaluminium is used to modify a surface or is studied as a thin film, surface-sensitive techniques are required to analyze the chemistry of the outermost atomic layers.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and, crucially, the chemical oxidation states of the elements on a surface. thermofisher.com For a surface treated with (Z)-(Octadec-9-enoato-O)oxoaluminium, XPS can:
Confirm the presence of Carbon, Oxygen, and Aluminium in the surface layer.
Determine the chemical state of aluminium via the Al 2p binding energy, distinguishing it from metallic aluminium or aluminium oxide (Al₂O₃). thermofisher.comxpsfitting.com
Analyze the O 1s and C 1s spectra to provide information about the Al-O-C and carboxylate bonding environments. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that bombards a surface with a primary ion beam, causing secondary ions (both elemental and molecular fragments) to be ejected from the top 1-2 nanometers. researchgate.net It is ideal for obtaining detailed molecular information about a surface. susos.com Analysis of a (Z)-(Octadec-9-enoato-O)oxoaluminium surface would likely show:
Characteristic fragments of the oleate ligand, such as [C₁₈H₃₃O₂]⁻.
Fragments containing aluminium, such as [Al]⁺, [AlO]⁺, or larger cluster ions involving the ligand.
The ability to map the lateral distribution of these chemical species across a surface. nist.gov
These techniques are essential for understanding how the compound adsorbs to and orients on a substrate. researchgate.netsurfacesciencewestern.com
Table 4: Expected Ions in ToF-SIMS Analysis
| Ion Type | Expected Secondary Ion (m/z) | Interpretation |
| Positive | Al⁺ (27) | Elemental aluminium from the complex. |
| Positive | AlO⁺ (43) | Fragment indicating the oxo-aluminium core. |
| Negative | C₁₈H₃₃O₂⁻ (281) | Molecular ion of the deprotonated oleate ligand. |
| Negative | O⁻ (16), OH⁻ (17) | Fragments from the oxo and carboxylate groups. |
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
Current synthetic methodologies for aluminum soaps often involve precipitation or double decomposition reactions. nih.gov Future research should focus on developing more efficient and sustainable synthetic routes for (Z)-(Octadec-9-enoato-O)oxoaluminium. This could involve exploring solvent-free reaction conditions, microwave-assisted synthesis, or the use of biocatalysts to improve reaction rates and reduce energy consumption. A significant advancement would be the development of a direct synthesis from aluminum metal or alumina (B75360) and oleic acid under mild conditions, minimizing the generation of salt byproducts.
Furthermore, applying the principles of green chemistry to the synthesis of (Z)-(Octadec-9-enoato-O)oxoaluminium is a critical future direction. researchgate.netresearchgate.net This includes a detailed analysis of the atom economy, E-factor, and other green chemistry metrics for existing and novel synthetic routes. tudelft.nlscientificupdate.comnih.gov The goal would be to develop a manufacturing process with a minimal environmental footprint, utilizing renewable resources and minimizing waste.
| Green Chemistry Metric | Description | Future Research Goal for (Z)-(Octadec-9-enoato-O)oxoaluminium Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Develop synthetic routes with near 100% atom economy. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste to the mass of the desired product. | Minimize the E-factor by reducing or eliminating the use of solvents and reagents. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Reduce the PMI by optimizing reaction conditions and raw material usage. |
Design of Multifunctional (Z)-(Octadec-9-enoato-O)oxoaluminium Composites
The unique structure of (Z)-(Octadec-9-enoato-O)oxoaluminium, featuring a reactive oxoaluminium head and a long, flexible oleate (B1233923) tail, makes it an excellent candidate for the development of multifunctional composite materials. Future research could explore its incorporation into various polymer matrices to create materials with enhanced properties. For instance, the oleate chain could act as a compatibilizer in non-polar polymers, while the oxoaluminium moiety could provide sites for cross-linking or interaction with other fillers.
The development of nanocomposites is another promising avenue. Research into the use of zinc aluminum and magnesium aluminum oleate layered double hydroxides in polymer nanocomposites has shown that the oleate anion facilitates dispersion. researchgate.net Similar strategies could be employed with (Z)-(Octadec-9-enoato-O)oxoaluminium to create well-dispersed aluminum-based nanocomposites with improved thermal, mechanical, and fire-retardant properties. researchgate.net The preparation of aluminum-oleic acid nanocomposites has also been reported, suggesting the feasibility of creating novel composite structures. semanticscholar.org
Development of Advanced Catalytic Systems based on the Oxoaluminium Moiety
The oxoaluminium moiety in (Z)-(Octadec-9-enoato-O)oxoaluminium presents an opportunity for the development of novel catalytic systems. Aluminum compounds are known to be effective Lewis acid catalysts in a variety of organic transformations. researchgate.netdntb.gov.uaalfachemic.com Future research could investigate the catalytic activity of (Z)-(Octadec-9-enoato-O)oxoaluminium in reactions such as esterification, transesterification, and polymerization. The long oleate chain might influence the catalyst's solubility and substrate accessibility, potentially leading to unique catalytic selectivities.
Furthermore, the study of cationic aluminum oxo-hydroxide clusters has revealed their potential in catalysis. nih.govrsc.org Research could focus on the transformation of (Z)-(Octadec-9-enoato-O)oxoaluminium into well-defined cationic oxo-aluminium clusters with enhanced catalytic activity. rsc.orgnih.gov The design of single-site heterogeneous catalysts by grafting (Z)-(Octadec-9-enoato-O)oxoaluminium onto solid supports is another unexplored area that could lead to robust and recyclable catalytic systems.
| Potential Catalytic Application | Role of (Z)-(Octadec-9-enoato-O)oxoaluminium | Research Focus |
| Polymerization | Initiator or co-catalyst | Ring-opening polymerization of lactones and epoxides. |
| Esterification | Lewis acid catalyst | Catalyzing the reaction between carboxylic acids and alcohols. |
| Oxidation Reactions | Precursor to active oxidation catalysts | Development of catalysts for selective oxidation of organic substrates. |
Integration into Smart Materials and Responsive Systems
Smart or stimuli-responsive materials are a class of materials that can change their properties in response to external stimuli such as pH, temperature, or light. nih.govnih.gov The amphiphilic nature of (Z)-(Octadec-9-enoato-O)oxoaluminium makes it an intriguing component for the design of such materials. Future research could explore the self-assembly of this compound in different solvents to form micelles, vesicles, or liquid crystalline phases that are responsive to environmental changes.
The incorporation of (Z)-(Octadec-9-enoato-O)oxoaluminium into hydrogels could lead to the development of novel soft materials with tunable properties. mdpi.com For instance, the carboxylate group could be sensitive to pH changes, leading to swelling or shrinking of the hydrogel. rsc.org The long oleate chains could also introduce thermoresponsive behavior. Such responsive hydrogels could find applications in areas like controlled drug release, sensors, and actuators. rsc.orgpsu.edursc.org
Detailed Investigation of Environmental Impact and Green Chemistry Approaches
A comprehensive understanding of the environmental impact of (Z)-(Octadec-9-enoato-O)oxoaluminium is crucial for its sustainable development and application. Future research should focus on its biodegradability and potential ecotoxicity. While some information is available for aluminum monostearate, detailed studies on the oleate counterpart are lacking. mubychem.com The environmental fate of the oleic acid and the oxoaluminium species upon degradation needs to be thoroughly investigated.
Life cycle assessment (LCA) should be conducted for the entire lifecycle of (Z)-(Octadec-9-enoato-O)oxoaluminium, from raw material extraction to end-of-life disposal or recycling. trayak.com This will help in identifying the environmental hotspots in its production and use, and in developing strategies for mitigation. The production of aluminum itself has significant environmental impacts, including rainforest destruction from bauxite (B576324) mining and high energy consumption. rainforest-rescue.orgenvironmentalintegrity.org Therefore, a holistic approach that considers the entire value chain is necessary to ensure that the development of new applications for this compound aligns with the principles of sustainability. trayak.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (Z)-(Octadec-9-enoato-O)oxoaluminium, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting aluminum precursors with (Z)-octadec-9-enoic acid under controlled stoichiometric and temperature conditions. For purity validation, use:
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the Z-configuration of the double bond.
- Infrared Spectroscopy (IR) to verify carboxylate-aluminum coordination.
- Elemental Analysis to ensure correct stoichiometry.
- Purification via recrystallization or column chromatography is critical to remove unreacted ligands or byproducts .
Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
- Methodological Answer : Prioritize:
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles.
- Dynamic Light Scattering (DLS) for colloidal stability studies in solution.
- X-ray Diffraction (XRD) if crystallinity is observed.
- Computational Modeling (e.g., DFT calculations) to predict properties like logP (5.06) and polar surface area (54.37 Ų) .
- Present results in tables (e.g., Table 1) for clarity:
| Property | Value | Method |
|---|---|---|
| logP | 5.06 | Computational |
| Molar Refractivity | 87.38 | Computational |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design:
- Variables : pH (3–10), temperature (25–80°C), and exposure time (24–72 hours).
- Controls : Include inert atmosphere (N₂) to prevent oxidation.
- Analysis : Monitor degradation via HPLC or UV-Vis spectroscopy, correlating stability with structural changes observed in IR or NMR .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction mechanisms between (Z)-(Octadec-9-enoato-O)oxoaluminium and biological membranes?
- Methodological Answer :
- Perform molecular dynamics simulations using force fields parameterized for aluminum complexes.
- Analyze binding affinity to lipid bilayers using free energy perturbation (FEP) or umbrella sampling.
- Validate predictions with Surface Plasmon Resonance (SPR) to measure real-time interaction kinetics .
Q. What strategies resolve contradictions in reported thermal degradation data for this compound?
- Methodological Answer :
- Replicate studies under identical conditions (equipment calibration, heating rates).
- Cross-validate with multiple techniques (TGA, Differential Scanning Calorimetry).
- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors.
- Meta-Analysis : Compare datasets across studies, considering variables like sample purity and atmospheric conditions .
Q. How can researchers optimize experimental designs to study the compound’s role in catalytic applications?
- Methodological Answer :
- Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, aluminum loading).
- In situ spectroscopy (e.g., FTIR) to monitor reaction intermediates.
- Kinetic Studies : Employ the Eyring equation to correlate activation parameters with catalytic efficiency.
- Reference mechanistic studies of analogous aluminum complexes in peer-reviewed journals .
Q. What methodologies are recommended for investigating the compound’s potential in drug delivery systems?
- Methodological Answer :
- In vitro assays : Test biocompatibility via cell viability assays (e.g., MTT) and hemolysis tests.
- Drug Loading/Release : Use fluorescence tagging or HPLC to quantify encapsulation efficiency and pH-dependent release profiles.
- Targeted Delivery : Functionalize the compound with ligands (e.g., folate) and validate specificity via competitive binding assays .
Guidance for Data Presentation and Reporting
- Data Tables : Include calculated physicochemical properties (e.g., logP, hydrogen bond acceptors) to support reproducibility .
- Figures : Use schematics to illustrate synthesis pathways or interaction mechanisms, adhering to journal-specific formatting .
- Citations : Prioritize primary literature from authoritative sources (e.g., Oriental Journal of Chemistry for synthesis protocols) and avoid non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
